molecular formula C₂₅H₃₈O₇ B1147070 3beta-Tetrahydrocortisol 3,21-Diacetate CAS No. 6820-57-1

3beta-Tetrahydrocortisol 3,21-Diacetate

Cat. No. B1147070
CAS RN: 6820-57-1
M. Wt: 450.57
InChI Key:
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Description

Synthesis Analysis

The chemical synthesis of tetrahydrocorticosteroids involves several key steps, including selective protection of specific hydroxy groups in substrates, catalytic hydrogenation to yield different isomers, and sulfation of hydroxy groups at specific positions. For example, the synthesis process of various tetrahydrocortisol derivatives includes the reduction of 3-oxo-steroids to their corresponding 3alpha-hydroxy compounds, followed by selective sulfation (Okihara et al., 2010). Additionally, the synthesis of deuterium-labeled tetrahydrocortisol for studying cortisol metabolism highlights the preparation of isotopically labeled compounds through reductive deuteration (Furuta et al., 1999).

Molecular Structure Analysis

The molecular structure of tetrahydrocortisol compounds, including 3beta-Tetrahydrocortisol 3,21-Diacetate, is characterized by specific functional groups and stereochemistry. The structure of tetrahydrocortisol itself was determined through X-ray diffraction, revealing the orientation of its fused ring system and the configuration of hydroxy groups (Ribár et al., 1995).

Chemical Reactions and Properties

Tetrahydrocorticosteroids undergo various chemical reactions, including sulfation, acetylation, and reduction. The synthesis of tetrahydrocortisol derivatives involves selective reactions at the hydroxy groups to produce sulfates, acetates, and other derivatives, demonstrating the compounds' chemical versatility (Röhle & Breuer, 1973).

Physical Properties Analysis

The physical properties of 3beta-Tetrahydrocortisol 3,21-Diacetate, such as solubility, melting point, and crystalline structure, are determined by its molecular structure. The detailed crystallography of tetrahydrocortisol provides insights into its physical characteristics, which are crucial for its handling and application in various research and development contexts (Ribár et al., 1995).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of 3beta-Tetrahydrocortisol 3,21-Diacetate are influenced by its functional groups and molecular structure. Studies on the synthesis and modification of tetrahydrocorticosteroids highlight the compound's ability to undergo various chemical transformations, enabling the production of a wide range of derivatives with potential biological and pharmacological applications (Okihara et al., 2010).

Scientific Research Applications

1. Chemical Synthesis and Potential Applications

3beta-Tetrahydrocortisol 3,21-Diacetate is involved in various chemical synthesis processes. For instance, the synthesis of monosulfates and double-conjugates of tetrahydrocorticosteroids, including 3beta-Tetrahydrocortisol, has been described. These processes involve selective protection of hydroxy groups, catalytic hydrogenation, and sulfation, suggesting potential applications in the creation of novel steroid derivatives (Okihara et al., 2010).

2. Cortisol Metabolism Studies

Research involving the synthesis of labeled tetrahydrocortisol indicates its importance in studying cortisol metabolism in humans. Methods for preparing multi-labeled tetrahydrocortisol, which are essential for understanding cortisol dynamics, have been explored (Furuta et al., 1999).

3. Analytical Methods for Determination in Biological Samples

Advancements in analytical methods have enabled the simultaneous determination of tetrahydrocortisol and related compounds in human plasma and urine. Such methods are crucial for accurately measuring and understanding the role of these compounds in human physiology (Furuta et al., 1998).

4. Exploration in Pharmacodynamics and Biomarker Studies

3beta-Tetrahydrocortisol 3,21-Diacetate is also significant in pharmacodynamics, as seen in studies like the modulation of 11beta-hydroxysteroid dehydrogenase activity. These studies involve examining the effects of specific inhibitors on cortisol metabolism, thus highlighting its potential in drug development and disease treatment research (Courtney et al., 2008).

Future Directions

The future directions for research on 3beta-Tetrahydrocortisol 3,21-Diacetate are not specified in the search results. Given its role as a cortisol derivative and an intermediate in steroid metabolism, it may have potential applications in the study of endocrine disorders and steroid biochemistry .

properties

IUPAC Name

[2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-acetyloxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O7/c1-14(26)31-13-21(29)25(30)10-8-19-18-6-5-16-11-17(32-15(2)27)7-9-23(16,3)22(18)20(28)12-24(19,25)4/h16-20,22,28,30H,5-13H2,1-4H3/t16-,17-,18+,19+,20+,22-,23+,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAODEALOJFHBD-NHOVEWACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(C4)OC(=O)C)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858449
Record name [2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-acetyloxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3beta-Tetrahydrocortisol 3,21-Diacetate

CAS RN

6820-57-1
Record name [2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-acetyloxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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